クリソファノール 1-トリグルコシド

説明

Chrysophanol 1-triglucoside is a naturally occurring anthraquinone derivative found in various plants, including Cassia obtusifolia. It is known for its broad-spectrum therapeutic potential and ecological importance. This compound has been studied for its pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-inflammatory, antiulcer, and antimicrobial activities .

科学的研究の応用

Chrysophanol 1-triglucoside has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

Medicine: Investigated for its anticancer, neuroprotective, and anti-inflammatory properties.

Industry: Utilized in the development of natural dyes and pigments due to its anthraquinone structure.

作用機序

Target of Action

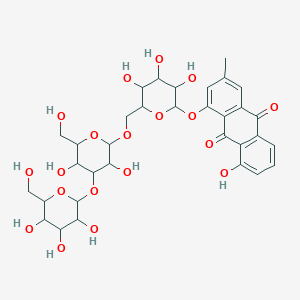

Chrysophanol 1-triglucoside, also known as 1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione, primarily targets protein tyrosine phosphatases 1B (PTP1B) and α-glucosidase . These targets play a significant role in metabolic processes, with PTP1B being involved in insulin signaling and α-glucosidase in carbohydrate digestion .

Mode of Action

Chrysophanol 1-triglucoside interacts with its targets by inhibiting their activity. It inhibits PTP1B and α-glucosidase with IC50 values of 80.17 µM and 197.06 µM, respectively . This inhibition can lead to changes in the metabolic processes regulated by these enzymes.

Biochemical Pathways

The inhibition of PTP1B and α-glucosidase by Chrysophanol 1-triglucoside affects several biochemical pathways. The inhibition of PTP1B can enhance insulin signaling, which is crucial for glucose metabolism . On the other hand, the inhibition of α-glucosidase can slow down carbohydrate digestion, reducing the absorption of glucose . These effects can have downstream impacts on energy metabolism and blood glucose levels.

Pharmacokinetics

The compound’s ability to inhibit ptp1b and α-glucosidase suggests that it can be absorbed and reach its targets in the body .

Result of Action

The molecular and cellular effects of Chrysophanol 1-triglucoside’s action include enhanced insulin signaling due to PTP1B inhibition and reduced glucose absorption due to α-glucosidase inhibition . These effects can potentially help in managing conditions like diabetes .

生化学分析

Biochemical Properties

Chrysophanol 1-triglucoside has been found to inhibit protein tyrosine phosphatases 1B (PTP1B) and α-glucosidase . The inhibition of PTP1B can have significant implications in the regulation of insulin signaling, as PTP1B is a key target of this pathway .

Cellular Effects

In cellular models, Chrysophanol 1-triglucoside has shown significant effects. For instance, it has been reported to inhibit the progression of colorectal cancer by targeting the KITENIN/ErbB4 complex . It disrupts the ErbB4/KITENIN complex, causing autophagic degradation of KITENIN .

準備方法

Synthetic Routes and Reaction Conditions: Chrysophanol 1-triglucoside can be synthesized through the glycosylation of chrysophanol. The reaction typically involves the use of a glycosyl donor, such as a trichloroacetimidate or a thioglycoside, in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is carried out under anhydrous conditions at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of chrysophanol 1-triglucoside involves the extraction of chrysophanol from plant sources followed by enzymatic glycosylation. The process includes the use of glycosyltransferases to transfer glucose units to chrysophanol, forming chrysophanol 1-triglucoside. This method is preferred for its efficiency and eco-friendliness .

化学反応の分析

Types of Reactions: Chrysophanol 1-triglucoside undergoes various chemical reactions, including:

Oxidation: Chrysophanol 1-triglucoside can be oxidized to form chrysophanol 1-triglucoside quinone.

Reduction: Reduction of chrysophanol 1-triglucoside leads to the formation of dihydrochrysophanol 1-triglucoside.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the glucose moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products Formed:

Oxidation: Chrysophanol 1-triglucoside quinone.

Reduction: Dihydrochrysophanol 1-triglucoside.

Substitution: Various substituted chrysophanol 1-triglucoside derivatives.

類似化合物との比較

Chrysophanol 1-triglucoside is unique compared to other anthraquinone derivatives due to its glycosylation, which enhances its solubility and bioavailability. Similar compounds include:

Chrysophanol: The aglycone form of chrysophanol 1-triglucoside, known for its similar pharmacological properties but lower solubility.

Aloe-emodin: Similar to chrysophanol, but primarily found in Aloe species and used for its laxative effects.

Chrysophanol 1-triglucoside stands out due to its enhanced solubility and potential for diabetes research, making it a valuable compound in both scientific research and industrial applications .

特性

IUPAC Name |

1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWISUOFXLRAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120181-07-9 | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 - 286 °C | |

| Record name | Chrysophanol 1-triglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。